4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is a fluorinated organic compound that features a benzoic acid moiety linked to a pentafluoropropenyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,2,3,3,3-pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the benzoic acid and the pentafluoropropenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms in the pentafluoropropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pentafluoropropenyl moiety.
Scientific Research Applications
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorinated moiety can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,3,3-Pentafluoropropene: A precursor used in the synthesis of the target compound.
2,2-Difluoro-1-(trifluoromethyl)vinyl benzoate: Another fluorinated benzoic acid derivative with similar structural features.
Uniqueness
4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pentafluoropropenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
96210-33-2 |
---|---|
Molecular Formula |
C10H5F5O3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
4-(1,2,3,3,3-pentafluoroprop-1-enoxy)benzoic acid |
InChI |
InChI=1S/C10H5F5O3/c11-7(10(13,14)15)8(12)18-6-3-1-5(2-4-6)9(16)17/h1-4H,(H,16,17) |
InChI Key |
RWUFGHHPEXGZIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=C(C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.